![molecular formula C18H32N2O B2899023 1-[(adamantan-1-yl)methyl]-3-hexylurea CAS No. 684225-46-5](/img/structure/B2899023.png)
1-[(adamantan-1-yl)methyl]-3-hexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(adamantan-1-yl)methyl]-3-hexylurea is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical and rigid hydrocarbon, known for its unique structural properties and stability. The incorporation of adamantane into various chemical structures often enhances their physical and chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[(adamantan-1-yl)methyl]-3-hexylurea typically involves the reaction of 1-adamantylmethylamine with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Starting Materials: 1-adamantylmethylamine and hexyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Catalysts: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-[(adamantan-1-yl)methyl]-3-hexylurea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of adamantane ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.
Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the urea moiety.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(adamantan-1-yl)methyl]-3-hexylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives, which are valuable in materials science and polymer chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and as a probe in biochemical assays.
Medicine: Adamantane derivatives are known for their antiviral and antimicrobial properties
Industry: The compound can be used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and rigidity.
Wirkmechanismus
The mechanism of action of 1-[(adamantan-1-yl)methyl]-3-hexylurea depends on its specific application. In biological systems, adamantane derivatives often interact with cellular membranes and proteins, altering their function. The rigid structure of adamantane can disrupt lipid bilayers, leading to changes in membrane permeability and fluidity. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(adamantan-1-yl)methyl]-3-hexylurea can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza A virus.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
Adapalene: A retinoid used in the treatment of acne, known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific urea functional group and hexyl chain, which may confer distinct physical and chemical properties compared to other adamantane derivatives
Eigenschaften
IUPAC Name |
1-(1-adamantylmethyl)-3-hexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c1-2-3-4-5-6-19-17(21)20-13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,2-13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZLCGZSDNSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea](/img/structure/B2898940.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2898941.png)
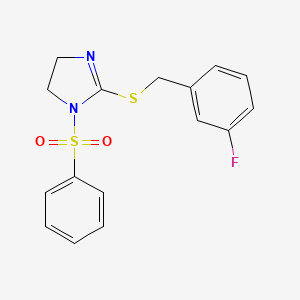
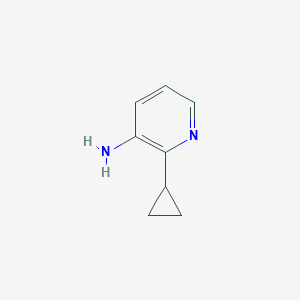
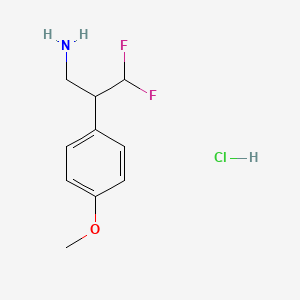
![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)
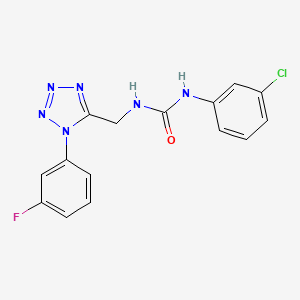
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/new.no-structure.jpg)
![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)
![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)
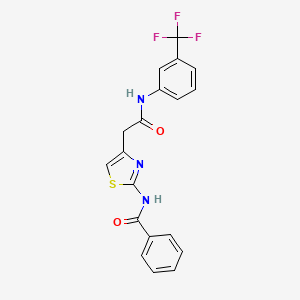
![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)
